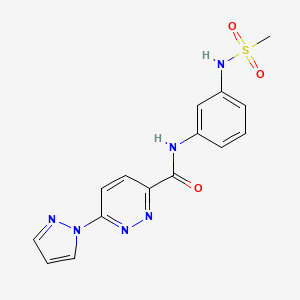

N-(3-(methylsulfonamido)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-6-pyrazol-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O3S/c1-25(23,24)20-12-5-2-4-11(10-12)17-15(22)13-6-7-14(19-18-13)21-9-3-8-16-21/h2-10,20H,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMNWFRVCLZMIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=NN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylsulfonamido)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring can be formed through cyclization reactions.

Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction.

Attachment of the Phenyl Ring: The phenyl ring with the methylsulfonamido group can be attached through a coupling reaction, such as Suzuki or Heck coupling.

Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylsulfonamido)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(methylsulfonamido)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyridazine and pyrazole derivatives. Below is a detailed comparison:

Substituent Variations

Patent and Application Context

- The deuterated pyridazine in is patented for enhanced pharmacokinetics, suggesting that similar strategies (e.g., isotopic labeling) could be applied to the target compound .

- ’s pyrazole-carboxamide is used in agrochemicals, highlighting the versatility of this scaffold across industries. The target compound’s sulfonamide group may redirect it toward pharmaceutical applications .

Biological Activity

N-(3-(methylsulfonamido)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, with a CAS number of 1351655-60-1, is a synthetic organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, particularly its effects on various biological targets, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and weight:

- Molecular Formula : C₁₅H₁₄N₆O₃S

- Molecular Weight : 358.4 g/mol

The structure integrates a methylsulfonamido group attached to a phenyl ring, linked through an acetamide bond to a pyridazine core, which is further substituted with a pyrazole moiety. This unique combination of functional groups suggests diverse biological activities, particularly in pharmacology and medicinal chemistry .

Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes or receptors involved in inflammatory pathways. The presence of the pyrazole and pyridazine moieties is associated with anti-inflammatory effects, making it a candidate for further investigation in treating conditions characterized by excessive inflammation.

Antimicrobial Activity

Recent studies have shown that derivatives similar to this compound exhibit significant antimicrobial properties. For example, compounds with similar structural motifs demonstrated moderate activity against various pathogenic bacteria and fungi. The compound's potential as an antimicrobial agent warrants further exploration .

Inhibition of Kinases

The pyrazole ring present in the compound is a common structural feature found in many kinase inhibitors. Kinases are pivotal in several cellular processes, including cell proliferation and apoptosis. By targeting specific kinases, this compound could lead to the development of new therapies for diseases such as cancer and inflammatory disorders.

Case Studies

A study evaluating the biological activity of similar compounds highlighted their effectiveness against various microbial strains. Notably, compounds similar to this compound exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with minimal inhibitory concentration (MIC) values around 0.21 µM .

Binding Interactions

Molecular docking studies suggest that this compound may effectively bind to specific protein targets involved in inflammatory pathways. The binding interactions are crucial for understanding how this compound could exert its therapeutic effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]acetamide | Contains butanoyl and methyl groups | Potent P2Y12 receptor antagonist |

| 4-Methyl-N-[5-methylpyrazol-4-carbonamide]benzene-sulfonamide | Sulfonamide derivative with pyrazole | Potential anti-cancer activity |

| Pyridazinone derivatives | Similar pyridazine core | Diverse biological activities including kinase inhibition |

This table illustrates how this compound stands out due to its unique combination of sulfonamide and pyrazole functionalities, which may confer distinct pharmacological properties compared to other similar compounds .

Q & A

Q. What are the standard synthetic routes for preparing N-(3-(methylsulfonamido)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide?

The synthesis typically involves coupling a pyridazine precursor (e.g., 3-chloro-6-(1H-pyrazol-1-yl)pyridazine) with a substituted aniline derivative under reflux in solvents like xylene or toluene. The methylsulfonamido group is introduced via sulfonation of the aniline intermediate using methanesulfonyl chloride. Purification methods include column chromatography and recrystallization, with yields optimized by controlling reaction time and stoichiometry .

Q. How is the compound characterized structurally and functionally?

Structural confirmation relies on:

- Spectroscopy : -NMR and -NMR to identify proton and carbon environments, IR for functional groups (e.g., amide C=O stretch at ~1650 cm).

- Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns.

- X-ray crystallography : Single-crystal analysis using programs like SHELXL or ORTEP-3 to resolve intermolecular interactions (e.g., hydrogen bonding between amide groups and pyridazine rings) .

Q. What are the preliminary biological targets for this compound?

Based on structural analogs (e.g., pyridazine-pyrazole hybrids), potential targets include phosphodiesterases (PDEs) or kinases. Initial screening involves:

- In vitro enzyme assays : Testing inhibition of PDE10A (a common target for neuroprotective agents) .

- Cellular models : Assessing cytotoxicity in cancer cell lines (e.g., MTT assays) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

SAR studies involve:

- Substituent modification : Varying the phenyl ring substituents (e.g., replacing methylsulfonamido with halogen or alkyl groups) to evaluate binding affinity changes.

- Bioisosteric replacement : Swapping pyridazine with pyrimidine or triazine cores to assess metabolic stability.

- Molecular docking : Using software like AutoDock to predict interactions with PDE10A or other targets .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies (e.g., varying IC values in PDE inhibition assays) require:

- Standardized protocols : Uniform assay conditions (e.g., pH, temperature, enzyme concentration).

- Orthogonal validation : Cross-checking with alternative methods (e.g., SPR for binding kinetics).

- Statistical analysis : Multivariate regression to identify confounding variables (e.g., solvent effects) .

Q. How can crystallographic challenges (e.g., poor diffraction quality) be addressed?

Strategies include:

- Co-crystallization : Adding small molecules (e.g., PEGs) to improve crystal packing.

- Cryo-cooling : Using liquid nitrogen to stabilize crystals during data collection.

- Software tools : SHELX for refinement and WinGX for data processing. Validate results with R-factor analysis and electron density maps .

Q. What methodologies assess the compound’s stability under physiological conditions?

Stability studies involve:

- Forced degradation : Exposing the compound to heat, light, or acidic/basic conditions, followed by HPLC analysis.

- Plasma stability assays : Incubating with human plasma and quantifying degradation via LC-MS.

- Thermogravimetric analysis (TGA) : Monitoring thermal decomposition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.